molecular formula C7H4BrClF3N B1410861 2-Bromo-4-chloro-3-(trifluoromethyl)aniline CAS No. 1805410-82-5

2-Bromo-4-chloro-3-(trifluoromethyl)aniline

Cat. No.: B1410861
CAS No.: 1805410-82-5
M. Wt: 274.46 g/mol
InChI Key: QECRXUZYVRUTKC-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-3-(trifluoromethyl)aniline typically involves multi-step reactions. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration, reduction, and halogenation processes, optimized for yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted anilines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

2-Bromo-4-chloro-3-(trifluoromethyl)aniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-3-(trifluoromethyl)aniline depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)aniline
  • 4-Chloro-3-(trifluoromethyl)aniline
  • 2-Bromo-5-chloro-3-(trifluoromethyl)aniline

Uniqueness: 2-Bromo-4-chloro-3-(trifluoromethyl)aniline is unique due to the specific arrangement of bromine, chlorine, and trifluoromethyl groups on the aniline ring. This arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

2-bromo-4-chloro-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-6-4(13)2-1-3(9)5(6)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECRXUZYVRUTKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Br)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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